Cas no 1806804-60-3 (6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine)

6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatile reactivity for synthetic applications. The presence of amino, bromo, difluoromethyl, and nitro functional groups enables selective transformations, making it a valuable intermediate in pharmaceutical and agrochemical research. The bromo and nitro groups facilitate nucleophilic aromatic substitution and reduction reactions, while the difluoromethyl group enhances metabolic stability in bioactive compounds. Its well-defined structure allows for precise modifications in heterocyclic chemistry. This compound is particularly useful in the development of fluorinated analogs, where the difluoromethyl moiety can influence lipophilicity and binding affinity. Suitable for controlled functionalization under optimized conditions.
6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine structure
1806804-60-3 structure
Product Name:6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine
CAS No:1806804-60-3
MF:C6H4BrF2N3O2
MW:268.01566696167
CID:4851596
Update Time:2025-06-30

6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine
    • Inchi: 1S/C6H4BrF2N3O2/c7-4-2(5(8)9)1-3(10)11-6(4)12(13)14/h1,5H,(H2,10,11)
    • InChI Key: WNHNYFUGQXRZOM-UHFFFAOYSA-N
    • SMILES: BrC1C([N+](=O)[O-])=NC(=CC=1C(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • XLogP3: 2
  • Topological Polar Surface Area: 84.7

6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029071855-1g
6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine
1806804-60-3 97%
1g
$1,475.10 2022-03-31

Additional information on 6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine

Research Brief on 6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine (CAS: 1806804-60-3): Recent Advances and Applications

The compound 6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine (CAS: 1806804-60-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic nitropyridine derivative exhibits unique structural and electronic properties, making it a promising candidate for various applications, including drug discovery, agrochemical development, and material science. Recent studies have focused on its synthesis, reactivity, and potential biological activities, shedding light on its versatility as a building block for more complex molecules.

One of the key areas of investigation has been the optimization of synthetic routes for 6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method using a palladium-catalyzed cross-coupling reaction, which significantly improved the scalability and purity of the compound. The study also highlighted the compound's stability under various conditions, a critical factor for its potential use in pharmaceutical formulations.

In terms of biological activity, preliminary research has explored the compound's interactions with specific enzyme targets. Molecular docking studies suggest that 6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine may act as an inhibitor for certain kinases involved in inflammatory pathways. These findings, though still in the early stages, open new avenues for the development of anti-inflammatory agents. Further in vitro and in vivo studies are needed to validate these hypotheses and assess the compound's pharmacokinetic properties.

Another notable application of this compound lies in its role as an intermediate in the synthesis of more complex molecules. Recent patents have disclosed its use in the preparation of novel anticancer agents, where its nitro and bromo functional groups serve as handles for further chemical modifications. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability of the resulting derivatives, a desirable trait in drug design.

Despite these promising developments, challenges remain in the widespread adoption of 6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine. Issues such as regioselectivity in further functionalization and potential toxicity profiles need to be addressed. Ongoing research aims to tackle these challenges through structural optimization and comprehensive safety assessments. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into practical applications.

In conclusion, 6-Amino-3-bromo-4-(difluoromethyl)-2-nitropyridine represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features and emerging biological activities make it a compound of interest for multiple applications. As research progresses, this molecule may play a pivotal role in the development of new therapeutic agents and functional materials. Future studies should focus on expanding its utility while addressing current limitations to fully realize its potential.

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